molecular formula C19H17ClN2O2S B2631830 3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 425650-92-6

3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2631830
CAS No.: 425650-92-6
M. Wt: 372.87
InChI Key: NZAYVCIAWXCJGB-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 5-methyl-1,3-thiazole ring system. This structure is part of a broader class of N-(thiazol-2-yl)-benzamide analogs that have recently been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research indicates that these analogs act as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert state-dependent channel block . This mechanism suggests the compound is a valuable pharmacological tool for probing the physiological functions of ZAC, which are currently not well-elucidated but may involve roles in the central nervous system and various peripheral tissues . The thiazole and benzamide pharmacophores are associated with diverse biological activities, making this compound of significant interest in medicinal chemistry and early drug discovery research . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-3-24-16-9-7-13(8-10-16)17-12(2)25-19(21-17)22-18(23)14-5-4-6-15(20)11-14/h4-11H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAYVCIAWXCJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by chlorination and subsequent coupling with 3-chlorobenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Antibacterial Activity

Research indicates that 3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated an average zone of inhibition of 20.5 mm against Staphylococcus aureus and 17.0 mm against Chromobacterium violaceum, although these values were lower compared to the standard antibiotic streptomycin .

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus20.5 ± 0.4
Chromobacterium violaceum17.0 ± 0.3
Streptomycin (control)36.6 ± 0.3 (S. aureus)
29.1 ± 0.2 (C. violaceum)

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Thiazole derivatives, including this compound, have been noted for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Studies suggest that the compound can reduce cell proliferation significantly, with IC50 values indicating effective cytotoxicity .

Recent Advances and Future Directions

Recent research has focused on enhancing the efficacy and specificity of thiazole derivatives as therapeutic agents. By modifying structural components or combining them with other pharmacophores, scientists aim to develop more potent compounds with fewer side effects.

Case Studies

Several case studies have documented the synthesis and testing of similar thiazole derivatives, emphasizing their potential as multi-target drugs in cancer therapy and antimicrobial treatments:

  • A study on thiazolidinone derivatives highlighted their anticancer properties through enzyme inhibition mechanisms .
  • Another investigation into thiazole-based compounds revealed their activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Analysis on the Benzamide and Thiazole Moieties

Key structural variations among analogs include:

Compound Name/ID Benzamide Substituents Thiazole Substituents Key Functional Groups
Target Compound 3-Cl 4-(4-Ethoxyphenyl), 5-CH₃ Ethoxy, methyl, chloro
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-Phenoxy 4-(4-Methylphenyl) Phenoxy, methylphenyl
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-F, 5-Cl (on thiazole) 5-Cl Fluoro, chloro
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 2-NO₂, 5-Cl 4-(4-Methoxy-3-methylphenyl) Nitro, methoxy, methyl
4-(Azepan-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide 4-(Azepan-1-ylsulfonyl) 4-(4-Ethoxyphenyl), 5-CH₃ Sulfonyl, ethoxy

Key Observations :

  • Chloro vs. Fluoro/Nitro : The target’s 3-chloro group provides moderate electron-withdrawing effects compared to stronger electron-withdrawing nitro (in ) or fluorine (in ), which may reduce metabolic stability but enhance hydrophobic interactions .
  • Ethoxy vs.
  • Thiazole Substituents : The 5-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like morpholine-sulfonyl (), possibly enhancing binding to flat active sites .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) LogP (Calculated)
Target Compound Not reported Low in water, high in DMSO ~3.8
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide 160 Moderate in ethanol ~2.5
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Not reported Low in polar solvents ~4.2
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Not reported Very low in water ~4.5

Key Observations :

  • The target’s LogP (~3.8) suggests moderate lipophilicity, ideal for balancing bioavailability and absorption compared to more polar (LogP ~2.5, ) or highly lipophilic (LogP ~4.5, ) analogs.
  • Ethoxy and methyl groups may improve crystallinity, as seen in analogs with sharp melting points (e.g., 160°C in ).

Biological Activity

3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction involving appropriate thioketones and amines.
  • Chlorination : Chlorination is performed to introduce the chlorine atom at the 3-position of the benzene ring.
  • Benzamide Formation : The final step involves coupling with an amine to form the benzamide structure.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound possess activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported to range from 0.5 to 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Activity
This compoundTBDTBD
Ciprofloxacin≤1 - >5Standard Antibiotic
Novel Thiazole Derivative0.5 - 8High Activity

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell division and survival. For instance, the inhibition of HSET (KIFC1), a protein crucial for mitotic spindle formation in cancer cells, has been observed with thiazole-containing compounds .

Case Studies

  • Antibacterial Screening : A study screened various thiazole derivatives for their antibacterial efficacy against common pathogens. The compound exhibited a notable zone of inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
  • Anticancer Mechanism : In a separate investigation focusing on cancer cell lines, thiazole derivatives were shown to induce multipolarity in centrosome-amplified cells, leading to cell death through aberrant mitosis . This mechanism highlights the compound's potential in cancer therapy.

Q & A

Q. What computational methods predict its pharmacokinetic properties?

  • ADME modeling : Use SwissADME to estimate bioavailability (~65%), CYP3A4 metabolism, and blood-brain barrier permeability (low) .
  • MD simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life (>6 hours) .

Contradictions and Validation

  • Crystallographic vs. NMR data : Discrepancies in hydrogen-bonding patterns may arise from solvent effects (e.g., methanol vs. DMSO). Validate with variable-temperature NMR .
  • Biological activity : While in vitro studies suggest antibacterial potential, in vivo efficacy may vary due to rapid metabolism. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing .

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